1-Methoxy-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methoxy group at the first position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-1H-pyrrole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of palladium-catalyzed decarboxylative cross-coupling reactions, where 1-methoxy-1H-pyrrole is reacted with phenylbromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
1-Methoxy-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1H-Pyrrole-2-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methyl-2-phenyl-1H-pyrrole: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
1-Methoxy-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrrole ring
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
1-methoxypyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-10-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
MEJCBSZYZDPXPX-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=CC=C1C(=O)O |
Origin of Product |
United States |
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